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molecular formula C6H5F2NO B068543 6-(Difluoromethyl)pyridin-2(1H)-one CAS No. 195044-11-2

6-(Difluoromethyl)pyridin-2(1H)-one

Cat. No. B068543
M. Wt: 145.11 g/mol
InChI Key: CGBTVHQLSYVUIR-UHFFFAOYSA-N
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Patent
US06169101A

Procedure details

To a solution of 2-tert-butoxy-6-difluoromethylpyridine (4.3 g) in dichloromethane (25 ml) trifluoroacetic acid (2 ml) was added. The reaction was stirred for 16 hours and then concentrated. The residue was diluted with water and neutralised with sodium bicarbonate. The solid formed was extracted into ethyl acetate, dried and concentrated to give 6-difluoromethylpyrid-2-one (3.2 g, 72% yield) as a white solid; 1H NMR (270 MHz): δ 6.31, 6.53, 6.75 (1H,t), 6.56(1H,m), 6.75(1H,m), 7.52(1H,m), 12.5(1H,brs) ppm.
Name
2-tert-butoxy-6-difluoromethylpyridine
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([F:14])[F:13])[N:7]=1)(C)(C)C>ClCCl>[F:13][CH:12]([F:14])[C:8]1[NH:7][C:6](=[O:5])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
2-tert-butoxy-6-difluoromethylpyridine
Quantity
4.3 g
Type
reactant
Smiles
C(C)(C)(C)OC1=NC(=CC=C1)C(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water and neutralised with sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The solid formed
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1=CC=CC(N1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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